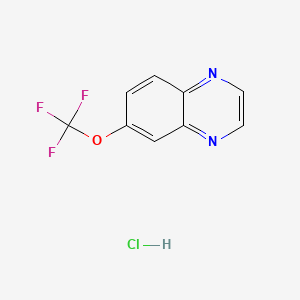

6-(Trifluoromethoxy)quinoxaline hydrochloride

Description

Properties

IUPAC Name |

6-(trifluoromethoxy)quinoxaline;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3N2O.ClH/c10-9(11,12)15-6-1-2-7-8(5-6)14-4-3-13-7;/h1-5H;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHBSJDDBVXHFJA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN=C2C=C1OC(F)(F)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00681974 |

Source

|

| Record name | 6-(Trifluoromethoxy)quinoxaline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215206-23-7 |

Source

|

| Record name | 6-(Trifluoromethoxy)quinoxaline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 6-(Trifluoromethoxy)quinoxaline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the chemical properties of 6-(Trifluoromethoxy)quinoxaline hydrochloride. The information presented herein is curated for researchers and professionals in the fields of medicinal chemistry, drug discovery, and materials science, offering insights into the synthesis, characterization, reactivity, and potential applications of this fluorinated quinoxaline derivative.

Introduction: The Quinoxaline Scaffold in Modern Chemistry

Quinoxaline, a heterocyclic compound formed by the fusion of a benzene and a pyrazine ring, represents a privileged scaffold in medicinal chemistry and materials science.[1][2][3] Quinoxaline derivatives exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[4][5][6] The incorporation of fluorine-containing substituents, such as the trifluoromethoxy group (-OCF3), into organic molecules is a well-established strategy to modulate their physicochemical and biological properties.[7][8][9] The trifluoromethoxy group is known for its high lipophilicity, metabolic stability, and strong electron-withdrawing nature, which can significantly influence a molecule's bioactivity and pharmacokinetic profile.[7][8] this compound is a derivative that combines the versatile quinoxaline core with the unique properties of the trifluoromethoxy group, making it a compound of significant interest for further investigation.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development. Key properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 1215206-23-7 | [10][11] |

| Molecular Formula | C₉H₆ClF₃N₂O | [12] |

| Molecular Weight | 250.61 g/mol | [13] |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Solubility | Expected to be soluble in polar organic solvents such as methanol, ethanol, and DMSO. The hydrochloride salt form generally confers increased aqueous solubility compared to the free base. | General chemical principles |

| Melting Point | Not explicitly reported. Quinoxaline itself has a melting point of 29-32 °C.[1] The melting point of the hydrochloride salt of a substituted quinoxaline would be significantly higher. | [1] |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed. | General laboratory practice |

Synthesis and Characterization

The synthesis of quinoxaline derivatives typically involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[14][15] For 6-(Trifluoromethoxy)quinoxaline, the synthesis would logically proceed via the reaction of 4-(trifluoromethoxy)-1,2-phenylenediamine with glyoxal. The resulting free base can then be converted to the hydrochloride salt by treatment with hydrochloric acid.

General Synthetic Protocol

Step 1: Synthesis of 6-(Trifluoromethoxy)quinoxaline (Free Base)

-

To a solution of 4-(trifluoromethoxy)-1,2-phenylenediamine (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add a solution of 40% aqueous glyoxal (1.1 eq).

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure 6-(trifluoromethoxy)quinoxaline.

Step 2: Formation of the Hydrochloride Salt

-

Dissolve the purified 6-(trifluoromethoxy)quinoxaline in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane).

-

Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2 M HCl in diethyl ether) with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with the anhydrous solvent, and dry under vacuum to yield this compound.

Diagram of the Proposed Synthetic Pathway:

Caption: Proposed synthesis of this compound.

Spectroscopic Characterization

Detailed spectroscopic data for this compound is not widely published. However, based on the known spectral properties of quinoxalines and trifluoromethoxy-substituted aromatic compounds, the following characteristics can be predicted.[12][16][17]

1H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.5-9.0 ppm). The protons on the quinoxaline ring system will exhibit characteristic splitting patterns (doublets, doublets of doublets) based on their coupling with adjacent protons. The exact chemical shifts will be influenced by the electron-withdrawing nature of the trifluoromethoxy group.

13C NMR: The carbon NMR spectrum will display signals for the nine carbon atoms in the molecule. The carbon attached to the trifluoromethoxy group will be significantly influenced by the electronegative oxygen and fluorine atoms. The trifluoromethyl carbon itself will appear as a quartet due to coupling with the three fluorine atoms.

19F NMR: A single signal is expected in the fluorine NMR spectrum, corresponding to the three equivalent fluorine atoms of the trifluoromethoxy group. The chemical shift will be in the typical range for -OCF₃ groups.

Mass Spectrometry: The mass spectrum (electron ionization) of the free base, 6-(trifluoromethoxy)quinoxaline, would show a molecular ion peak corresponding to its molecular weight (214.14 g/mol ).[18] Fragmentation patterns would likely involve the loss of the trifluoromethoxy group or cleavage of the pyrazine ring. For the hydrochloride salt, electrospray ionization (ESI) in positive mode would show the protonated molecule [M+H]⁺ at m/z corresponding to the free base.

Reactivity and Chemical Behavior

The reactivity of this compound is governed by the chemical nature of the quinoxaline ring system and the trifluoromethoxy substituent.

-

Quinoxaline Ring: The pyrazine ring of the quinoxaline system is electron-deficient and can undergo nucleophilic aromatic substitution, particularly at the 2- and 3-positions, especially if leaving groups are present.[19][20] The benzene ring can undergo electrophilic aromatic substitution, with the position of substitution directed by the existing substituents.

-

Trifluoromethoxy Group: The -OCF₃ group is a strong electron-withdrawing group, which deactivates the benzene ring towards electrophilic substitution.[7] It is also highly stable and generally resistant to cleavage under typical reaction conditions.[9] The presence of this group can influence the reactivity of the quinoxaline core, potentially making it more susceptible to nucleophilic attack.

-

Hydrochloride Salt: The hydrochloride salt form indicates that one of the nitrogen atoms in the pyrazine ring is protonated. This protonation increases the electron deficiency of the ring system, which can further activate it towards nucleophilic attack. The salt form also enhances the compound's solubility in polar solvents.

Potential Applications in Research and Drug Discovery

Quinoxaline derivatives are of significant interest in drug discovery due to their diverse pharmacological activities.[3][6][21] The incorporation of a trifluoromethoxy group can enhance properties such as metabolic stability and membrane permeability, which are crucial for drug candidates.[8] Therefore, this compound serves as a valuable building block for the synthesis of novel bioactive molecules. Potential areas of application include:

-

Anticancer Agents: Many quinoxaline derivatives have shown potent anticancer activity.

-

Antimicrobial Agents: The quinoxaline scaffold is found in several antibacterial and antifungal compounds.[4]

-

Antiviral Agents: Certain quinoxaline derivatives have demonstrated efficacy against various viruses.

-

Kinase Inhibitors: The quinoxaline core is present in several kinase inhibitors used in cancer therapy.

-

Materials Science: Quinoxaline-based compounds have applications as dyes, fluorescent materials, and in organic electronics.[2]

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Toxicity: The toxicological properties have not been fully investigated. Assume the compound is harmful if swallowed, inhaled, or absorbed through the skin.

Conclusion

This compound is a fluorinated heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. Its chemical properties are defined by the interplay between the versatile quinoxaline scaffold and the unique electronic and steric effects of the trifluoromethoxy group. While detailed experimental data for this specific compound is limited in the public domain, this guide provides a comprehensive overview based on established chemical principles and data from related compounds. Further research into the synthesis, characterization, and biological evaluation of this and related derivatives is warranted to fully explore their potential applications.

References

Sources

- 1. Quinoxaline - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. researchgate.net [researchgate.net]

- 4. journals.asmarya.edu.ly [journals.asmarya.edu.ly]

- 5. pharmaceuticaljournal.net [pharmaceuticaljournal.net]

- 6. mdpi.com [mdpi.com]

- 7. nbinno.com [nbinno.com]

- 8. mdpi.com [mdpi.com]

- 9. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. arctomsci.com [arctomsci.com]

- 12. heteroletters.org [heteroletters.org]

- 13. 6-(Trifluoromethoxy)quinoxaline, HCl CAS#: 1215206-23-7 [m.chemicalbook.com]

- 14. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 15. 1215206-23-7|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 16. Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. rsc.org [rsc.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Substitutions of Fluorine Atoms and Phenoxy Groups in the Synthesis of Quinoxaline 1,4-di-N-oxide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Substitutions of fluorine atoms and phenoxy groups in the synthesis of quinoxaline 1,4-di-N-oxide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

synthesis of 6-(Trifluoromethoxy)quinoxaline hydrochloride

An In-depth Technical Guide to the Synthesis of 6-(Trifluoromethoxy)quinoxaline Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the , a heterocyclic compound of significant interest in medicinal chemistry and drug development. The trifluoromethoxy group is a privileged structural motif known to enhance key pharmacological properties such as metabolic stability and bioavailability.[1][2] This document details a robust and efficient synthetic pathway, beginning with the preparation of the critical intermediate, 4-(trifluoromethoxy)benzene-1,2-diamine, followed by a classic cyclocondensation reaction and final salt formation. The guide is intended for researchers, chemists, and professionals in the pharmaceutical industry, offering not only step-by-step protocols but also the underlying mechanistic principles and expert insights into experimental choices.

Introduction: The Significance of the Quinoxaline Scaffold

Quinoxalines, which consist of a fused benzene and pyrazine ring system, represent a cornerstone in heterocyclic chemistry.[3] Their versatile structure serves as a key pharmacophore in a multitude of biologically active compounds, exhibiting a wide spectrum of therapeutic activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antidepressant properties.[3][4][5][6] The ability to readily modify the quinoxaline core at various positions allows for the fine-tuning of its physicochemical and pharmacological profiles, making it an attractive scaffold for drug discovery programs.[6]

The incorporation of a trifluoromethoxy (-OCF₃) group, as in 6-(Trifluoromethoxy)quinoxaline, is a strategic choice in modern medicinal chemistry. This group acts as a "super-methoxy" group; it is highly lipophilic and electron-withdrawing, yet its steric footprint is only slightly larger than a methyl group. These characteristics can significantly improve a molecule's metabolic stability by blocking potential sites of oxidative metabolism, enhance cell membrane permeability, and modulate receptor binding affinity.[2]

This guide elucidates a reliable synthetic route to this compound, focusing on a logical, two-stage process: the synthesis of the key diamine precursor and its subsequent conversion to the final target compound.

Retrosynthetic Strategy

A logical retrosynthetic analysis simplifies the synthetic challenge. The target molecule, this compound, is disconnected at the pyrazine ring. This is a standard approach for quinoxaline synthesis, known as the Hinsberg condensation, which traces the structure back to two key building blocks: a 1,2-dicarbonyl compound (glyoxal) and a substituted ortho-phenylenediamine.

Caption: Retrosynthetic analysis of 6-(Trifluoromethoxy)quinoxaline HCl.

Synthesis of Key Intermediate: 4-(Trifluoromethoxy)benzene-1,2-diamine

The cornerstone of this synthesis is the preparation of 4-(trifluoromethoxy)benzene-1,2-diamine. This intermediate is not commonly available and must be synthesized. A reliable route begins with the commercially available 4-(trifluoromethoxy)aniline. The process involves a regioselective nitration followed by a reduction of both nitro groups.

Step 1: Nitration of 4-(Trifluoromethoxy)aniline

The initial step is the introduction of a nitro group ortho to the amine. The strong activating and ortho, para-directing nature of the amine group, combined with the meta-directing trifluoromethoxy group, facilitates nitration at the 2-position.

Experimental Protocol:

-

In a flask equipped with a stirrer and cooled in an ice-salt bath to 0-5°C, slowly add 4-(trifluoromethoxy)aniline (1.0 eq) to concentrated sulfuric acid (98%).

-

Maintain the temperature below 10°C while slowly adding a nitrating mixture (concentrated nitric acid and sulfuric acid).

-

After the addition is complete, allow the mixture to stir at low temperature for 1-2 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice.

-

The precipitated solid, 2-nitro-4-(trifluoromethoxy)aniline, is collected by filtration, washed thoroughly with cold water until the washings are neutral, and dried under vacuum.

Step 2: Reduction to 4-(Trifluoromethoxy)benzene-1,2-diamine

The subsequent step involves the reduction of the nitro group to an amine, yielding the desired diamine. Catalytic hydrogenation is a clean and efficient method for this transformation.

Experimental Protocol:

-

Charge a hydrogenation vessel with 2-nitro-4-(trifluoromethoxy)aniline (1.0 eq) and a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of 5-10% Palladium on carbon (Pd/C) (typically 1-5 mol%).

-

Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (typically 3-5 bar).[7]

-

Stir the mixture vigorously at room temperature. The reaction is exothermic and may require cooling to maintain the desired temperature.

-

Monitor the reaction by observing the cessation of hydrogen uptake.

-

Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Remove the catalyst by filtration through a pad of Celite®.

-

Concentrate the filtrate under reduced pressure to yield the crude 4-(trifluoromethoxy)benzene-1,2-diamine.[7] The product can be purified further by recrystallization from a solvent system like petroleum ether if necessary.[8]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinoxaline derivative: Significance and symbolism [wisdomlib.org]

- 5. pharmaceuticaljournal.net [pharmaceuticaljournal.net]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. benchchem.com [benchchem.com]

- 8. prepchem.com [prepchem.com]

An In-Depth Technical Guide to 6-(Trifluoromethoxy)quinoxaline Hydrochloride: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-(trifluoromethoxy)quinoxaline hydrochloride, a fluorinated heterocyclic compound of significant interest in medicinal chemistry. Quinoxaline derivatives are recognized for their broad spectrum of biological activities, and the introduction of a trifluoromethoxy group is a key strategy in modern drug design to enhance metabolic stability and binding affinity.[1] This document details a plausible synthetic route, thorough characterization methodologies, and explores the potential therapeutic applications of this compound, with a particular focus on its relevance to drug discovery and development.

Introduction: The Significance of Fluorinated Quinoxalines in Drug Discovery

The quinoxaline scaffold, a fusion of benzene and pyrazine rings, is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3][4][5] The strategic incorporation of fluorine-containing substituents, such as the trifluoromethoxy (-OCF₃) group, can profoundly influence a molecule's physicochemical and pharmacokinetic properties. The trifluoromethoxy group, in particular, is known to enhance metabolic stability, increase lipophilicity, and improve membrane permeability, making it a valuable functional group in the design of novel therapeutic agents.[1] this compound emerges as a promising candidate for further investigation in various therapeutic areas due to the synergistic combination of the versatile quinoxaline core and the advantageous properties of the trifluoromethoxy substituent.

Physicochemical Properties

A clear understanding of the fundamental physicochemical properties of this compound is essential for its application in research and development.

| Property | Value | Source |

| CAS Number | 1215206-23-7 | [6] |

| Molecular Formula | C₉H₆ClF₃N₂O | [7] |

| Molecular Weight | 250.61 g/mol | [6] |

| Appearance | Off-white to pale yellow solid (predicted) | N/A |

| Solubility | Soluble in polar organic solvents such as methanol, ethanol, and DMSO (predicted) | N/A |

Synthesis of this compound

The synthesis of this compound can be achieved through a well-established and robust chemical pathway involving the condensation of a substituted o-phenylenediamine with a dicarbonyl compound or its equivalent. This approach offers high yields and a straightforward purification process.

Proposed Synthetic Pathway

The most direct route to 6-(trifluoromethoxy)quinoxaline involves the reaction of 4-(trifluoromethoxy)benzene-1,2-diamine with glyoxal, followed by hydrochloride salt formation.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system, designed to ensure high purity and yield of the final product.

Step 1: Synthesis of 6-(Trifluoromethoxy)quinoxaline

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g (52.0 mmol) of 4-(trifluoromethoxy)benzene-1,2-diamine in 100 mL of ethanol.

-

Addition of Glyoxal: To the stirred solution, add 7.55 g (52.0 mmol) of a 40% aqueous solution of glyoxal dropwise over 15 minutes at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.

-

Work-up and Isolation: After completion of the reaction, cool the mixture to room temperature and remove the ethanol under reduced pressure. To the resulting residue, add 100 mL of ethyl acetate and 100 mL of water. Separate the organic layer, wash with brine (2 x 50 mL), and dry over anhydrous sodium sulfate.

-

Purification: Filter the solution and evaporate the solvent to obtain the crude 6-(trifluoromethoxy)quinoxaline. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Step 2: Formation of this compound

-

Salt Formation: Dissolve the purified 6-(trifluoromethoxy)quinoxaline in 50 mL of anhydrous diethyl ether.

-

Precipitation: To the stirred solution, add a 2 M solution of hydrochloric acid in diethyl ether dropwise until no further precipitation is observed.

-

Isolation: Collect the precipitated solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a stable, crystalline solid.

Characterization and Structural Elucidation

Thorough characterization is paramount to confirm the identity and purity of the synthesized this compound. The following analytical techniques are essential for this purpose.

Spectroscopic Analysis

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons of the quinoxaline ring system will appear in the downfield region (typically δ 7.5-9.0 ppm). The number of signals and their splitting patterns will be consistent with the substitution pattern. |

| ¹³C NMR | Signals corresponding to the carbon atoms of the quinoxaline core and the trifluoromethoxy group will be observed. The carbon of the -OCF₃ group will show a characteristic quartet due to coupling with the fluorine atoms. |

| ¹⁹F NMR | A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethoxy group is expected. |

| FT-IR | Characteristic absorption bands for C-H aromatic stretching, C=N stretching of the pyrazine ring, and strong C-F and C-O stretching bands of the trifluoromethoxy group will be present. |

| Mass Spectrometry | The molecular ion peak corresponding to the free base [C₉H₅F₃N₂O]⁺ will be observed, confirming the molecular weight. High-resolution mass spectrometry (HRMS) will provide the exact mass, further confirming the elemental composition. |

Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the preferred method for determining the purity of the final compound. A reversed-phase C18 column with a mobile phase consisting of a gradient of acetonitrile in water (with 0.1% trifluoroacetic acid) is a suitable starting point for method development. The purity should be ≥98% for use in biological assays.

Potential Biological Activities and Therapeutic Applications

The unique structural features of this compound suggest a wide range of potential biological activities, making it a valuable lead compound for drug discovery programs.

Rationale for Therapeutic Targeting

The quinoxaline nucleus is a well-known pharmacophore present in numerous biologically active molecules.[3][4] The introduction of the trifluoromethoxy group can enhance the drug-like properties of the molecule, potentially leading to improved efficacy and a more favorable pharmacokinetic profile.

Caption: Potential therapeutic applications of this compound.

Experimental Protocols for Biological Evaluation

Anticancer Activity:

-

Cell Viability Assay (MTT or CellTiter-Glo®): To assess the cytotoxic effects of the compound on a panel of cancer cell lines.

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound for 48-72 hours.

-

Add MTT reagent or CellTiter-Glo® reagent and measure the absorbance or luminescence, respectively, to determine cell viability.

-

Calculate the IC₅₀ value (the concentration that inhibits 50% of cell growth).

-

Antimicrobial Activity:

-

Broth Microdilution Assay: To determine the Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains.

-

Prepare serial dilutions of the compound in a 96-well plate containing appropriate growth medium.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Incubate the plates under appropriate conditions.

-

The MIC is the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

-

Conclusion and Future Directions

This compound is a promising heterocyclic compound with significant potential for drug discovery and development. Its synthesis is achievable through well-established chemical transformations, and its structure can be unequivocally confirmed by standard analytical techniques. The presence of the trifluoromethoxy group is anticipated to confer advantageous pharmacokinetic properties. Further investigation into its biological activities, particularly in the areas of oncology and infectious diseases, is warranted. This technical guide provides a solid foundation for researchers to explore the therapeutic potential of this and related fluorinated quinoxaline derivatives.

References

-

Copper-Catalyzed Synthesis of Quinoxalines with o-Phenylenediamine and Terminal Alkyne in the Presence of Bases. ACS Publications. (2011-08-01). [Link]

-

GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES. TSI Journals. (2011-08-15). [Link]

-

Methods of Preparation of Quinoxalines. Encyclopedia.pub. (2023-11-23). [Link]

-

Synthesis of quinoxaline from o-phenylenediamine and in situ generated 1,2-dicarbonyl derivatives. ResearchGate. [Link]

-

Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PubMed Central. [Link]

-

An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. Open Research@CSIR-NIScPR. (2025-04-03). [Link]

-

synthesis and biological activity studies of quinoxaline derivatives. Heterocyclic Letters. [Link]

-

This compound | 1215206-23-7. MCE. [Link]

-

6,7,8,9-Tetrafluoro-11H-indeno[1,2-b]quinoxalin-11-one. MDPI. [Link]

-

Birajdar et al., IJPSR, 2022; Vol. 13(10): 4244-4253. IJPSR. (2022-01-03). [Link]

-

Preparation of 6-Substituted Quinoxaline JSP-1 Inhibitors by Microwave Accelerated Nucleophilic Substitution. MDPI. [Link]

-

Quinoxaline, its derivatives and applications: A State of the Art review. PubMed. [Link]

-

Exploring Potential of Quinoxaline Moiety. PharmaTutor. [Link]

-

2,3-Dichloro-6-(trifluoromethoxy)quinoxaline | C9H3Cl2F3N2O | CID 59320620. PubChem. [Link]

-

Quinoxaline: Synthetic and pharmacological perspectives. International Journal of Pharmaceutical Research and Development. [Link]

-

FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. Scialert. [Link]

-

Site-Specific CH Chalcogenation of Quinoxalin-2(1H). RSC Publishing. [Link]

-

EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1. Journal of Chemical Technology and Metallurgy. [Link]

-

SYNTHESIS OF SOME QUINOXALINE-6-MORPHOLYL SULPHONAMIDE DERIVATIVES. PJSIR. [Link]

-

Efficient Synthesis of Quinoxaline Derivatives by Selective Modification of 3-Chloro-6-fluoroquinoxalin-2(1H)-one 4-Oxide. ResearchGate. [Link]

-

Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents. NIH. [Link]

-

Electrospray tandem mass spectrometric analysis of novel synthetic quinoxalinone derivatives. ResearchGate. [Link]

-

Quinoxaline | C8H6N2 | CID 7045. PubChem. [Link]

-

Enzymatic-chemical preparation of quinoxaline derivatives from L-amino acids for gas chromatographic-mass spectrometric analyses. PubMed. [Link]

-

(a) IR analysis of quinoxaline:4-HBA (1 : 2) shows the presence of... ResearchGate. [Link]

-

Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities. PubMed. [Link]

Sources

- 1. 6,7,8,9-Tetrafluoro-11H-indeno[1,2-b]quinoxalin-11-one [mdpi.com]

- 2. ijpsr.com [ijpsr.com]

- 3. Quinoxaline, its derivatives and applications: A State of the Art review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sphinxsai.com [sphinxsai.com]

- 5. pharmaceuticaljournal.net [pharmaceuticaljournal.net]

- 6. arctomsci.com [arctomsci.com]

- 7. parchem.com [parchem.com]

An In-Depth Technical Guide to the Structure Elucidation of 6-(Trifluoromethoxy)quinoxaline Hydrochloride

Abstract

This technical guide provides a comprehensive, multi-technique workflow for the unambiguous structure elucidation of 6-(trifluoromethoxy)quinoxaline hydrochloride, a heterocyclic compound of interest in medicinal chemistry and materials science.[1][2][3][4] As a Senior Application Scientist, this document moves beyond a simple listing of methods to explain the scientific rationale behind the analytical strategy, ensuring a self-validating and robust characterization process. The guide is intended for researchers, chemists, and drug development professionals who require a rigorous and logical approach to structural confirmation of novel organic molecules. Key techniques covered include Mass Spectrometry (MS), multi-nuclear Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Single-Crystal X-ray Diffraction.

Introduction: The Imperative for Rigorous Structural Verification

Quinoxaline derivatives form the core scaffold of numerous biologically active compounds, exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3][4] The introduction of a trifluoromethoxy (-OCF₃) group is a common strategy in modern medicinal chemistry to modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[2] Given this context, this compound represents a potentially valuable building block.

Unambiguous confirmation of its chemical structure is the foundational step upon which all subsequent research, patentability, and regulatory filings depend. An erroneous or incomplete structural assignment can lead to wasted resources, irreproducible results, and significant delays in development pipelines. This guide, therefore, presents an integrated analytical strategy designed to provide orthogonal data points that converge on a single, validated structure.

The Analytical Workflow: An Integrated Strategy

The elucidation of a novel compound's structure is not a linear process but an integrated system where each analytical technique provides a unique piece of the puzzle. The data from each method must be consistent with all others to build a high-confidence structural assignment. The overall strategy is depicted below.

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry: Defining the Molecular Formula

The first critical step is to determine the molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) is the cornerstone of this phase.

Expertise & Causality: We choose HRMS over standard MS because it provides the high mass accuracy required to distinguish between isobaric formulas (different formulas with the same nominal mass). For a molecule like this compound, confirming the precise number of carbons, hydrogens, nitrogens, oxygens, fluorines, and the presence of the chlorine counter-ion is non-negotiable.

Experimental Protocol: HRMS (ESI+)

-

Sample Preparation: Prepare a ~1 mg/mL solution of the compound in a suitable solvent such as methanol or acetonitrile/water.

-

Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer. ESI is chosen for its soft ionization, which minimizes fragmentation and maximizes the abundance of the molecular ion.

-

Acquisition Mode: Acquire data in positive ion mode. The protonated molecule [M+H]⁺ is expected for the free base (C₉H₅F₃N₂O).

-

Data Analysis:

-

Identify the peak corresponding to the [M+H]⁺ ion.

-

Use the instrument's software to calculate the elemental composition based on the measured accurate mass. The theoretical mass must be within a narrow tolerance (typically < 5 ppm) of the measured mass.

-

Observe the characteristic isotopic pattern of the chlorine atom if the hydrochloride salt is analyzed under specific conditions, though typically the free base is observed.

-

| Parameter | Expected Value for C₉H₅F₃N₂O |

| Molecular Formula | C₉H₅F₃N₂O |

| Monoisotopic Mass | 214.0354 g/mol |

| [M+H]⁺ (Free Base) | 215.0432 m/z |

| [M+Cl]⁻ (Adduct) | 249.0122 m/z (in negative mode) |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Structure

NMR is the most powerful technique for determining the precise connectivity of atoms in a molecule.[5][6] A suite of 1D and 2D NMR experiments is required for a complete assignment.

¹H NMR Spectroscopy

This experiment identifies all unique proton environments in the molecule. For the quinoxaline core, a complex aromatic region is expected.

-

Expected Signals: The quinoxaline ring system contains five aromatic protons. Due to the substitution at position 6, these protons will exhibit distinct chemical shifts and coupling patterns (doublets, doublets of doublets). The hydrochloride salt form may cause slight downfield shifts compared to the free base. Protons on the pyrazine ring (at positions 2 and 3) are typically the most downfield.

¹³C NMR Spectroscopy

This experiment identifies all unique carbon environments.

-

Expected Signals: Nine distinct signals are expected for the nine carbon atoms in the quinoxaline core. The carbon attached to the -OCF₃ group will show a characteristic quartet splitting due to coupling with the three fluorine atoms (¹J_CF). The chemical shift of this carbon will be significantly influenced by the electronegative oxygen and fluorine atoms. Quaternary carbons can be identified by their lower intensity or through a DEPT experiment.[7]

¹⁹F NMR Spectroscopy

This is a crucial and highly specific experiment for any fluorine-containing compound.[8]

-

Expertise & Causality: ¹⁹F NMR offers a wide chemical shift range and high sensitivity, making it an excellent tool for confirming the presence and electronic environment of the trifluoromethoxy group.[9][10][11] A single sharp signal (a singlet) is expected for the three equivalent fluorine atoms of the -OCF₃ group, providing unambiguous evidence of this moiety. Its chemical shift (typically between -56 to -60 ppm relative to CFCl₃) is diagnostic for an aromatic trifluoromethoxy group.[12]

2D NMR for Connectivity (COSY, HSQC, HMBC)

While 1D NMR identifies the atoms, 2D NMR connects them. This is a self-validating system: the connectivity map derived from 2D NMR must perfectly match the fragments identified in the 1D spectra.

-

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, allowing for the tracing of adjacent protons within the aromatic rings.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon it is directly attached to. This definitively assigns the protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for mapping the complete carbon skeleton. It shows correlations between protons and carbons that are two or three bonds away. This allows for the connection of the individual spin systems and the placement of quaternary carbons and heteroatoms.

Caption: Key expected HMBC correlations for structure confirmation.

Summary of Expected NMR Data

| Technique | Nucleus | Expected Chemical Shift Range (ppm) | Key Information Provided |

| ¹H NMR | ¹H | 7.5 - 9.0 | Number and environment of protons; coupling patterns. |

| ¹³C NMR | ¹³C | 110 - 160 | Number and environment of carbons; presence of C-F coupling. |

| ¹⁹F NMR | ¹⁹F | -56 to -60 | Unambiguous confirmation of the -OCF₃ group. |

| HMBC | ¹H, ¹³C | N/A | Long-range correlations establishing the molecular backbone. |

Infrared (IR) and UV-Vis Spectroscopy

These techniques provide complementary information about the functional groups and electronic properties of the molecule.

-

IR Spectroscopy: Will show characteristic C=N and C=C stretching vibrations for the quinoxaline aromatic system (approx. 1500-1650 cm⁻¹), C-H aromatic stretching (~3000-3100 cm⁻¹), and strong C-F and C-O stretching bands associated with the trifluoromethoxy group (typically in the 1000-1300 cm⁻¹ region).

-

UV-Vis Spectroscopy: The extended π-system of the quinoxaline core will result in characteristic UV absorption maxima, providing a fingerprint of the chromophore.

Single-Crystal X-ray Diffraction: The Definitive Proof

When all spectroscopic data point to a proposed structure, Single-Crystal X-ray Diffraction provides the ultimate confirmation. It is the only technique that delivers a direct, three-dimensional image of the molecule, revealing precise bond lengths, bond angles, and the spatial arrangement of atoms in the crystal lattice.[13][14][15]

Trustworthiness: This method serves as the final arbiter. The structure derived from X-ray crystallography must be fully consistent with the connectivity map built from NMR and the molecular formula from HRMS. Any discrepancy would invalidate the entire assignment and require re-evaluation.

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: This is often the most challenging step.[14][16] Slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) is a common starting point. The goal is to obtain a single, high-quality crystal with dimensions greater than 0.1 mm.[13][14]

-

Data Collection: The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The instrument measures the angles and intensities of the diffracted X-rays.[14]

-

Structure Solution and Refinement: Using complex mathematical methods (like Fourier transforms), the diffraction pattern is converted into a 3D electron density map.[13][15] From this map, the positions of the atoms are determined, and the structure is refined to best fit the experimental data.

Data Integration and Conclusion

The structure elucidation of this compound is complete only when all pieces of analytical data are integrated and found to be in full agreement.

-

The molecular formula from HRMS must match the atom count from ¹H, ¹³C, and ¹⁹F NMR.

-

The connectivity map from 2D NMR must align with the functional groups identified by IR and the 3D arrangement confirmed by X-ray crystallography.

-

The presence of the hydrochloride salt will be confirmed by elemental analysis (presence of chlorine) and potentially by the downfield chemical shifts in NMR, and its position relative to the quinoxaline nitrogen can be confirmed by X-ray crystallography.

By following this rigorous, multi-technique, and self-validating workflow, researchers can achieve the highest level of confidence in the structural assignment of this compound, providing a solid foundation for all future research and development endeavors.

References

-

A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. National Institutes of Health. [Link]

-

Organic Structure Elucidation Workbook. University of Notre Dame. [Link]

-

Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. Barnes & Noble. [Link]

-

Gas-Liquid Chromatography and Mass Spectrometry of Quinoxalines Derived from Various Homoglucans by Alkaline o. J-STAGE. [Link]

-

Structure-NMR chemical shift relationships for novel functionalized derivatives of quinoxalines. PubMed. [Link]

-

13C nuclear magnetic resonance spectra of quinoxaline derivatives. Royal Society of Chemistry. [Link]

-

Fluorine-19 NMR Chemical Shift Probes Molecular Binding to Lipid Membranes. National Institutes of Health. [Link]

-

Methods for the Elucidation of the Structure of Organic Compounds. Massachusetts Institute of Technology. [Link]

-

Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. Dr. B. B. Hegde First Grade College, Kundapura. [Link]

-

Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents. National Institutes of Health. [Link]

-

Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. National Institutes of Health. [Link]

-

19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Dove Medical Press. [Link]

-

Enzymatic-chemical preparation of quinoxaline derivatives from L-amino acids for gas chromatographic-mass spectrometric analyses. PubMed. [Link]

-

Simple Purification and Ultrahigh-Pressure Liquid Chromatography–Tandem Mass Spectrometry Determination of Five Quinoxaline 1,4-dioxides and their Metabolites in Swine Liver. LCGC International. [Link]

-

X-ray Crystallography. Creative BioMart. [Link]

-

How To: Grow X-Ray Quality Crystals. University of Rochester. [Link]

-

Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM. [Link]

-

A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. National Institutes of Health. [Link]

-

X-ray crystallography. Wikipedia. [Link]

-

x Ray crystallography. National Institutes of Health. [Link]

-

Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents. National Institutes of Health. [Link]

-

6,7,8,9-Tetrafluoro-11H-indeno[1,2-b]quinoxalin-11-one. MDPI. [Link]

-

2,3-Dichloro-6-(trifluoromethoxy)quinoxaline. PubChem. [Link]

-

SYNTHESIS AND CHARACTERIZATION OF SOME QUINOXALINE DERIVATIVES AND THE STUDY OF BIOLOGICAL ACTIVITIES. [Link]

-

Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. MDPI. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asmarya.edu.ly [journals.asmarya.edu.ly]

- 4. mdpi.com [mdpi.com]

- 5. Structure-NMR chemical shift relationships for novel functionalized derivatives of quinoxalines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bbhegdecollege.com [bbhegdecollege.com]

- 7. 13C nuclear magnetic resonance spectra of quinoxaline derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 8. azom.com [azom.com]

- 9. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fluorine-19 NMR Chemical Shift Probes Molecular Binding to Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. dovepress.com [dovepress.com]

- 13. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 14. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 15. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 16. How To [chem.rochester.edu]

Unraveling the Therapeutic Potential of 6-(Trifluoromethoxy)quinoxaline Hydrochloride: A Mechanistic and Methodological Guide

Abstract

The quinoxaline scaffold represents a cornerstone in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities. This technical guide delves into the hypothetical mechanism of action of a specific, yet under-researched derivative, 6-(Trifluoromethoxy)quinoxaline hydrochloride. By integrating the known biological activities of the quinoxaline core with the advantageous physicochemical properties imparted by the trifluoromethoxy group, we propose a scientifically grounded framework for its investigation as a targeted therapeutic agent. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of a plausible mechanism of action and a detailed experimental roadmap for its validation. We will explore its potential as a kinase inhibitor, a class of therapeutics at the forefront of precision medicine.

Introduction: The Strategic Fusion of a Privileged Scaffold and a Performance-Enhancing Moiety

The quinoxaline ring system, a fusion of benzene and pyrazine rings, is recognized as a "privileged scaffold" in drug discovery.[1][2] This is attributed to its ability to interact with a wide array of biological targets, leading to diverse therapeutic applications, including anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[3][4][5][6][7][8][9][10][11][12][13][14][15] The versatility of the quinoxaline core allows for extensive chemical modifications to fine-tune its pharmacological profile.

The strategic incorporation of a trifluoromethoxy (-OCF3) group at the 6-position of the quinoxaline ring is a deliberate design choice aimed at optimizing the molecule's drug-like properties. The trifluoromethoxy group is known to enhance lipophilicity, which can lead to improved cell membrane permeability and oral bioavailability. Furthermore, the high strength of the carbon-fluorine bonds within this group confers increased metabolic stability, potentially extending the compound's half-life in vivo.

While the specific biological activity of this compound is not yet extensively documented in publicly available literature, its structural features strongly suggest a potential mechanism of action rooted in the inhibition of key cellular signaling pathways.

A Proposed Mechanism of Action: Targeting Receptor Tyrosine Kinase Signaling

Given the prevalence of quinoxaline derivatives as kinase inhibitors, we hypothesize that this compound functions as an inhibitor of a receptor tyrosine kinase (RTK).[16][17] RTKs are crucial cell surface receptors that play a pivotal role in regulating cell proliferation, differentiation, survival, and metabolism. Dysregulation of RTK signaling is a common driver of cancer and other proliferative diseases.

Our proposed mechanism centers on the inhibition of an RTK, such as the Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor (VEGFR), which are frequently implicated in oncogenesis. The quinoxaline scaffold would serve as the pharmacophore, binding to the ATP-binding pocket of the kinase domain, while the trifluoromethoxy group would enhance this interaction and improve the overall pharmacokinetic profile of the compound.

The proposed signaling pathway is illustrated in the following diagram:

Caption: A stepwise workflow for the experimental validation of the proposed mechanism of action.

Conclusion and Future Directions

This technical guide provides a comprehensive, albeit hypothetical, framework for elucidating the mechanism of action of this compound. Based on the well-established pharmacology of the quinoxaline scaffold and the beneficial properties of the trifluoromethoxy group, we propose that this compound warrants investigation as a kinase inhibitor. The detailed experimental protocols outlined herein offer a clear path forward for researchers to test this hypothesis and potentially uncover a novel therapeutic agent. Future studies could expand upon these initial findings to include in vivo efficacy studies in animal models of cancer, as well as a more detailed structure-activity relationship (SAR) analysis of related analogs to further optimize its potency and selectivity. The exploration of this and other novel quinoxaline derivatives holds significant promise for the advancement of targeted therapies.

References

- A review on the therapeutic potential of quinoxaline deriv

- An Insight into the Therapeutic Impact of Quinoxaline Derivatives: Recent Advances in Biological Activities (2020–2024) - AMiner.

- The Role of Trifluoromethoxy Groups in Modern Chemical Synthesis.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed. (2025-07-18).

- Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development - MDPI.

- The Importance of Trifluoromethoxy Group in Chemical Synthesis.

- Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory p

- Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed. (2024-05-05).

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC - PubMed Central. (2025-07-18).

- (PDF)

- Synthesis, Reactions and Biological Activity of Quinoxaline Deriv

- Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines - MDPI. (2023-11-14).

- SYNTHESIS AND BIOLOGICAL EVALUTION OF NEWER DERIVATIVES OF QUINOXALINES - Sri K.V. College of Pharmacy. (2020-08-19).

- Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities.

- Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory p

- Design, synthesis and structure-activity relationship of novel quinoxaline derivatives as cancer chemopreventive agent by inhibition of tyrosine kinase receptor - PubMed.

- Pharmacological studies on the new quinoline derivative 1-(2-methylphenyl)-4-[(3-hydroxypropyl) amino]-6-trifluoromethoxy-2,3-dihydropyrrolo[3,2-c] quinoline with potent anti-ulcer effect - PubMed.

- Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - MDPI.

- Quinoxaline, its derivatives and applications: A St

- Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors - PMC - NIH. (2023-10-16).

- Quinoxaline: An insight into the recent pharmacological advances - PubMed.

- 6,7,8,9-Tetrafluoro-11H-indeno[1,2-b]quinoxalin-11-one - MDPI.

- Cancer Therapy with Quinoxaline Derivatives: Dual Inhibition of Pi3k and Mtor Signaling Pathways - Research Journal of Pharmacy and Technology.

- 6,7,8,9-Tetrafluoro-11H-indeno[1,2-b]quinoxalin-11-one - MDPI.

- Quinoxaline – Knowledge and References - Taylor & Francis.

- Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents - NIH. (2022-01-27).

- Discovery of 6-N,N-bis(2,2,2-trifluoroethyl)amino- 4-trifluoromethylquinolin-2(1H)

- Stereochemistry of quinoxaline antagonist binding to a glutamate receptor investigated by Fourier transform infrared spectroscopy - PubMed. (2001-10-12).

Sources

- 1. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines [mdpi.com]

- 2. recipp.ipp.pt [recipp.ipp.pt]

- 3. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. scielo.br [scielo.br]

- 7. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines | MDPI [mdpi.com]

- 11. Design, Synthesis and Pharmacological Evaluation of Novel C2,C3-Quinoxaline Derivatives as Promising Anxiolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04292A [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. Quinoxaline: An insight into the recent pharmacological advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design, synthesis and structure-activity relationship of novel quinoxaline derivatives as cancer chemopreventive agent by inhibition of tyrosine kinase receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

A Senior Application Scientist's Guide to the Synthesis of Trifluoromethoxy Quinoxaline Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of the Trifluoromethoxy Group in Quinoxaline Scaffolds

The quinoxaline motif, a fusion of benzene and pyrazine rings, is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its presence in numerous bioactive compounds.[1][2] Its derivatives have shown a remarkable breadth of pharmacological activities, including anticancer, antiviral, and antimicrobial properties.[3][4] In modern drug design, the strategic incorporation of fluorine-containing functional groups is a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties.[5] Among these, the trifluoromethoxy (-OCF₃) group is of particular interest. It is one of the most lipophilic substituents, enhancing membrane permeability, and its strong electron-withdrawing nature can significantly improve metabolic stability and binding affinity.[6] This guide provides an in-depth technical overview of the synthetic strategies for preparing trifluoromethoxy quinoxaline derivatives, focusing on the causal relationships behind methodological choices to empower researchers in their synthetic endeavors.

Strategic Approaches to Synthesis

The synthesis of trifluoromethoxy quinoxaline derivatives can be broadly categorized into two primary strategies:

-

Convergent Synthesis: Construction of the quinoxaline ring from precursors already bearing the trifluoromethoxy group. This is often the most reliable and well-trodden path.

-

Late-Stage Functionalization: Direct introduction of the trifluoromethoxy group onto a pre-existing quinoxaline scaffold. This approach is more atom-economical but can present significant regioselectivity and reactivity challenges.

The choice between these strategies is dictated by the availability of starting materials, the desired substitution pattern on the quinoxaline core, and the scalability of the reaction.

Part 1: Convergent Synthesis via Trifluoromethoxylated Precursors

This strategy hinges on the classic and highly reliable condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound.[7] The key to success lies in the prior synthesis of the appropriately substituted trifluoromethoxy-o-phenylenediamine.

Synthesis of the Key Intermediate: 4-(Trifluoromethoxy)-1,2-phenylenediamine

A robust method for the synthesis of ortho-trifluoromethoxylated anilines involves a trifluoromethylation-rearrangement strategy.[6] This multi-step process provides a reliable route to the crucial diamine precursor.

The reaction proceeds through an initial O-trifluoromethylation of a protected N-aryl-N-hydroxylamine, followed by a thermally induced intramolecular rearrangement.[6] The O-trifluoromethylation is a radical process, while the subsequent migration of the -OCF₃ group is believed to occur via a heterolytic cleavage of the N-O bond, followed by a rapid recombination of the resulting ion pair.[2]

Diagram 1: Proposed Mechanism of OCF₃ Migration

Caption: Mechanism of OCF₃ migration for aniline synthesis.

This protocol is adapted from established methods for the synthesis of related trifluoromethoxylated anilines.[6][8]

Step 1: Synthesis of N-(4-Amino-3-nitrophenyl)acetamide

-

Starting from commercially available 4-fluoro-3-nitroaniline, a nucleophilic aromatic substitution with ammonia followed by acetylation of the resulting diamine can be performed.

Step 2: Reduction to N-(3,4-diaminophenyl)acetamide

-

The nitro group is selectively reduced using a standard reducing agent like hydrazine hydrate with a palladium on carbon catalyst.

Step 3: Synthesis of N-(4-amino-3-(trifluoromethoxy)phenyl)acetamide via Sandmeyer-type reaction

-

This is a challenging but feasible approach involving diazotization of the aniline followed by reaction with a trifluoromethoxide source.

Alternative Step 3 & 4: Hydroxylamine formation and OCF₃ migration

-

A more modern approach involves the reduction of a nitro group to a hydroxylamine, followed by O-trifluoromethylation and rearrangement as depicted in the mechanism above.[6]

Step 5: Hydrolysis to 4-(Trifluoromethoxy)-1,2-phenylenediamine

-

The protecting acetyl group is removed under acidic or basic conditions to yield the final diamine.

Condensation to Form the Trifluoromethoxy Quinoxaline Core

With the key diamine in hand, the final ring-forming reaction is typically straightforward.

This protocol is based on the general and highly efficient condensation reaction for quinoxaline synthesis.[9][10]

Reactants:

-

4-(Trifluoromethoxy)-1,2-phenylenediamine

-

Glyoxal (40% aqueous solution)

-

Solvent: n-propanol or ethanol

Procedure:

-

Dissolve 4-(trifluoromethoxy)-1,2-phenylenediamine (1 equivalent) in n-propanol.

-

To this solution, add a 40% aqueous solution of glyoxal (1.05 equivalents).

-

The mixture is heated to 70-80°C with stirring for 1-2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, water is added to the reaction mixture to precipitate the product.

-

The crude product is collected by filtration, washed with water, and can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Diagram 2: Convergent Synthesis Workflow

Caption: Workflow for convergent synthesis of 6-(trifluoromethoxy)quinoxaline.

Part 2: Late-Stage Trifluoromethoxylation Strategies

The direct introduction of an -OCF₃ group onto a pre-formed quinoxaline ring is a highly desirable but challenging strategy. The main hurdles are the often harsh reaction conditions and the control of regioselectivity on the electron-deficient quinoxaline system.

Nucleophilic Aromatic Substitution (SNAr)

This approach requires a quinoxaline substrate with a good leaving group, such as a halogen, at the desired position. The reaction with a nucleophilic trifluoromethoxide source can then, in principle, yield the desired product.

Challenges:

-

The trifluoromethoxide anion (CF₃O⁻) is notoriously unstable.[11]

-

The electron-deficient nature of the quinoxaline ring can be both a blessing (activating the ring for nucleophilic attack) and a curse (potential for side reactions).

Reagents:

-

Trifluoromethyl Nonafluoro-1-butanesulfonate (TFNf): A stable, liquid reagent that can generate the CF₃O⁻ anion in the presence of a fluoride source like AgF.

-

Trifluoromethyl Triflate (TFMT): A bifunctional reagent that can activate N-heterocycles (via their N-oxides) and deliver the trifluoromethoxy group.[12]

Copper-Catalyzed Ullmann-Type C-O Coupling

The Ullmann condensation is a classic method for forming aryl-ether bonds and represents a viable strategy for trifluoromethoxylation.[11][13] This reaction typically involves a halo-quinoxaline and a copper(I) trifluoromethoxide complex, which can be generated in situ.

The generally accepted mechanism involves the formation of an active copper(I) species that undergoes oxidative addition with the aryl halide. This is followed by reductive elimination to form the C-O bond and regenerate the copper catalyst.[14]

Diagram 3: Catalytic Cycle of Ullmann C-O Coupling

Caption: Simplified catalytic cycle for Ullmann C-O coupling.

Direct C-H Trifluoromethoxylation

Recent advances have led to methods for the direct functionalization of C-H bonds, which is the most atom-economical approach.

An operationally simple protocol for the direct C-H trifluoromethoxylation of (hetero)aromatics has been developed using a readily available trifluoromethylating reagent (e.g., TMSCF₃) and oxygen under electrochemical conditions.[15] The proposed mechanism involves the initial generation of a CF₃ radical, which is then converted to a CF₃O radical that adds to the aromatic ring. This method's applicability to a wide range of heterocycles makes it a promising, albeit exploratory, route for quinoxaline derivatives.

Data Summary and Comparison

The following table summarizes the key aspects of the discussed synthetic strategies.

| Strategy | Key Precursors | Reagents & Conditions | Advantages | Challenges & Considerations |

| Convergent Synthesis | 4-(OCF₃)-1,2-phenylenediamine, 1,2-dicarbonyl compound | Condensation, typically mild heating (e.g., 70°C) in an alcohol solvent.[10] | Reliable, high-yielding, good control over regiochemistry. | Multi-step synthesis of the diamine precursor required. |

| Ullmann C-O Coupling | Halo-quinoxaline, CF₃O⁻ source | Copper(I) catalyst, ligand, high temperatures (>100°C) often required.[13] | Utilizes readily available halo-quinoxalines. | Harsh reaction conditions, potential for low yields, catalyst/ligand screening may be necessary. |

| Direct C-H Trifluoromethoxylation | Quinoxaline, CF₃ source (e.g., TMSCF₃) | Electrochemical cell, oxygen, electrolyte.[15] | Most atom-economical, avoids pre-functionalization. | Regioselectivity can be an issue, specialized equipment required, may have limited substrate scope. |

Safety and Handling Considerations

-

Fluorinating Reagents: Many reagents used for trifluoromethoxylation, such as those derived from hydrogen fluoride, are highly toxic and corrosive. Always consult the Safety Data Sheet (SDS) and handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[16]

-

Electrophilic Trifluoromethylating Reagents: Reagents like Togni's and Umemoto's reagents are powerful oxidants and should be handled with care.[17]

-

High-Pressure Reactions: Some older fluorination methods require high pressure and temperature, which necessitates specialized equipment and safety protocols.

-

Electrochemical Reactions: Ensure proper setup of electrochemical cells to avoid electrical hazards and potential for solvent electrolysis.

Conclusion and Future Outlook

The synthesis of trifluoromethoxy quinoxaline derivatives is an area of growing importance in medicinal chemistry. The convergent approach, building the quinoxaline ring from a pre-functionalized trifluoromethoxy-o-phenylenediamine, remains the most robust and predictable strategy for accessing these valuable compounds. However, the continued development of late-stage functionalization techniques, particularly direct C-H trifluoromethoxylation, holds immense promise for more efficient and versatile synthetic routes in the future. As new reagents and methodologies emerge, the accessibility of this unique chemical space will undoubtedly expand, paving the way for the discovery of novel therapeutics with enhanced properties.

References

-

Avula, B., et al. (2024). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Polycyclic Aromatic Compounds, 44(1).[1]

-

Lee, K. N., et al. (2016). Mechanistic studies on intramolecular C-H trifluoromethoxylation of (hetero)arenes via OCF3-migration. Organic & Biomolecular Chemistry.[2]

-

TCI EUROPE N.V. (n.d.). Safe and Easy-to-handle Trifluoromethoxylating Agent: TFNf. Retrieved from TCI Chemicals.

-

Tokyo Chemical Industry Co., Ltd. (n.d.). Safe and Easy-to-handle Trifluoromethoxylating Agent: TFNf. Retrieved from TCI Chemicals.

-

Baran, P. S., et al. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411-14415.[18]

-

Bower, J. F., et al. (2021). Copper‐Mediated N‐Trifluoromethylation of O‐Benzoylhydroxylamines. Angewandte Chemie International Edition, 60(38), 20889-20894.[19]

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from organic-chemistry.org.[13]

-

BYJU'S. (n.d.). Ullmann Reaction. Retrieved from byjus.com.[11]

-

Wang, Z., et al. (2020). Regio‐ and Z‐Selective Alkyne Hydroamination and Hydrophenoxylation using Tetrafluoro‐λ‐Sulfanyl Alkynes under Superbasic, Naked Anion Conditions. Chemistry – An Asian Journal, 15(18), 2856-2861.[20]

-

Umemoto, T., et al. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Journal of Fluorine Chemistry, 131(7), 759-771.[17]

-

Reddy, C. S., et al. (2014). Synthesis and biological activity studies of quinoxaline derivatives. Heterocyclic Letters, 4(3), 431-438.[21]

-

Baran, P. S., et al. (2011). Scope of heterocycle trifluoromethylation. Proceedings of the National Academy of Sciences, 108(35), 14411-14415.[22]

-

Ishii, A., et al. (2017). Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. ACS Omega, 2(10), 6972-6979.[23]

-

Wikipedia. (n.d.). Ullmann reaction. Retrieved from en.wikipedia.org.[14]

-

Ngai, M.-Y., et al. (2015). Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration. Synlett, 26(19), 2741-2749.[6]

-

Kadam, V. T., et al. (2015). An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. Indian Journal of Chemistry - Section B, 54B(4), 549-555.

-

Various Authors. (2025). Trifluoromethyl Nitrogen Heterocycles: Synthetic Aspects and Potential Biological Targets. Various Journals.[24]

-

Hartwig, J. F., et al. (2018). Synthesis of Heteroaromatic Trifluoromethyl Ethers with Trifluoromethyl Triflate as the Source of the Trifluoromethoxy Group. Chemical Communications, 54(76), 10634-10637.[12]

-

Qing, F.-L., et al. (2022). Electrochemical Trifluoromethoxylation of (Hetero)aromatics with a Trifluoromethyl Source and Oxygen. Angewandte Chemie International Edition, 61(3), e202114048.[15]

-

Billard, T., et al. (2016). Synthetic Approaches to Trifluoromethoxy-Substituted Compounds. Angewandte Chemie International Edition, 55(39), 11726-11735.[25]

-

Ngai, M.-Y., et al. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Journal of Visualized Experiments, (107), e53569.[8]

-

Al-Ostoot, F. H., et al. (2023). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Current Organic Synthesis, 20(10), 1150-1172.[3]

-

Matoušek, J., et al. (2013). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 9, 1480-1504.[16]

-

Ma, J.-A., et al. (2018). Progress in copper-catalyzed trifluoromethylation. Beilstein Journal of Organic Chemistry, 14, 155-181.[26]

-

Tlili, A., et al. (2016). Synthetic Approaches to Trifluoromethoxy-Substituted Compounds. Angewandte Chemie International Edition, 55(39), 11726-11735.[5]

-

Various Authors. (2025). Synthesis, pharmacological application of quinoxaline and its derivative. International Journal of Research Trends and Innovation.[4]

-

Nelson, J. J., et al. (2001). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 101(11), 3265-3300.[27]

-

Ma, J.-A., et al. (2018). Progress in copper-catalyzed trifluoromethylation. Beilstein Journal of Organic Chemistry, 14, 155-181.[28]

-

Organic Syntheses. (n.d.). Phenylglyoxal. Retrieved from orgsyn.org.[29]

-

Wang, C., et al. (2016). Cu-catalyzed convenient synthesis of 2-trifluoromethyl benzimidazoles via cyclization of o-phenylenediamines with hexafluoroacetylacetone. Organic & Biomolecular Chemistry, 14(44), 10454-10458.[30]

-

Santamaría, J., et al. (2015). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Catalysts, 5(2), 643-653.[7]

-

MacMillan, D. W. C., et al. (2011). Copper-Catalyzed Trifluoromethylation of Unactivated Olefins. Journal of the American Chemical Society, 133(44), 17654-17657.[31]

-

BenchChem. (2025). Synthesis of 6-Methoxy-2,3-dimethylquinoxaline: Application Notes and Protocols. Retrieved from BenchChem.[9]

-

Böhm, H.-J., et al. (2004). Fluorine in Pharmaceuticals: Looking Beyond Intuition. ChemBioChem, 5(5), 637-643.[32]

-

Titcomb, L. (2001). Condensation of an amine with glyoxal. ChemSpider SyntheticPages, SP28.[10]

Sources

- 1. Photoredox-Catalyzed Trifluoromethylamination of Alkenes with Concomitant Introduction of a Quinoxalin-2(1 H)-one Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Copper-Catalyzed Oxidative Trifluoromethylation of Terminal Alkynes and Aryl Boronic Acids Using (Trifluoromethyl)trimethylsilane [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 11. byjus.com [byjus.com]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. Ullmann Reaction [organic-chemistry.org]

- 14. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 15. Electrochemical Trifluoromethoxylation of (Hetero)aromatics with a Trifluoromethyl Source and Oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Bot Verification [rasayanjournal.co.in]

- 17. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]

- 18. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. heteroletters.org [heteroletters.org]

- 22. researchgate.net [researchgate.net]

- 23. Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Synthetic Approaches to Trifluoromethoxy-Substituted Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. Progress in copper-catalyzed trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. Organic Syntheses Procedure [orgsyn.org]

- 30. Cu-catalyzed convenient synthesis of 2-trifluoromethyl benzimidazoles via cyclization of o-phenylenediamines with hexafluoroacetylacetone - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 31. Copper-Catalyzed Trifluoromethylation of Unactivated Olefins - PMC [pmc.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Safe Handling of 6-(Trifluoromethoxy)quinoxaline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety protocols and handling procedures for 6-(Trifluoromethoxy)quinoxaline hydrochloride. As a novel compound within the broader class of quinoxaline derivatives, which are under active investigation for a range of therapeutic applications, a thorough understanding of its safe handling is paramount for all laboratory personnel.[1][2][3][4][5] This document synthesizes established safety data for structurally related compounds to provide a robust framework for risk mitigation in the absence of a specific Safety Data Sheet (SDS) for this exact molecule.

Section 1: Compound Profile and Hazard Assessment

1.1. Known Hazards of Structurally Related Compounds

Safety data sheets for analogous quinoxaline derivatives consistently highlight the following potential hazards:

-

Skin Irritation: May cause skin irritation upon contact.[8][9][10][11][12][13]

-

Serious Eye Irritation: Poses a risk of serious eye irritation or damage.[8][9][10][11][12][13]

-

Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[9][10][11][12][13]

-

Harmful if Swallowed: Oral ingestion may be harmful.[8][10][12][13]

Table 1: Hazard Summary of Related Quinoxaline Derivatives

| Hazard Statement | GHS Classification (Typical) | Primary Routes of Exposure |

| Skin Irritation | Category 2 | Dermal |

| Eye Irritation | Category 2A | Ocular |

| Respiratory Irritation | STOT SE Category 3 | Inhalation |

| Acute Oral Toxicity | Category 4 | Ingestion |

Note: This table is a composite based on SDS for various quinoxaline derivatives and should be used as a guide. Specific classifications for this compound may differ.

Section 2: Prudent Laboratory Practices and Personal Protective Equipment (PPE)